![molecular formula C6H10N2O B2894278 2-Cyano-2-methylbutanamide CAS No. 1314914-46-9](/img/structure/B2894278.png)
2-Cyano-2-methylbutanamide
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Overview
Description
2-Cyano-2-methylbutanamide is a chemical compound with the CAS Number: 1314914-46-9 . It has a molecular weight of 126.16 and is typically stored at room temperature . The compound is usually in powder form .
Synthesis Analysis
The synthesis of cyanoacetamides, such as 2-Cyano-2-methylbutanamide, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Molecular Structure Analysis
The InChI code for 2-Cyano-2-methylbutanamide is 1S/C6H10N2O/c1-3-6(2,4-7)5(8)9/h3H2,1-2H3,(H2,8,9) . This code provides a specific representation of the molecule’s structure.Chemical Reactions Analysis
Cyanoacetamide-N-derivatives are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Physical And Chemical Properties Analysis
2-Cyano-2-methylbutanamide has a melting point of 86-87 degrees Celsius .Scientific Research Applications
Chemical Synthesis
“2-Cyano-2-methylbutanamide” may be used in the synthesis of various chemical compounds. For example, it could be involved in the synthesis of cyanoacetamide derivatives, which are useful in creating a range of substances for further research and development .
Medicinal Chemistry
In medicinal chemistry, compounds like “2-Cyano-2-methylbutanamide” could be used as intermediates in the creation of pharmaceuticals. The specific applications in medicine were not detailed in the search results, but such compounds often play a role in drug design and synthesis .
Biomimetic Materials
Cyanoacryl groups, which may be related to “2-Cyano-2-methylbutanamide,” are used in creating biomimetic adhesive materials for medical applications. These materials aim to mimic biological adhesion mechanisms and can be used for underwater adhesives with biocompatible bonds .
Safety and Hazards
Mechanism of Action
Target of Action
Cyanoacetamide derivatives, which are structurally similar to 2-cyano-2-methylbutanamide, are known to be precursors for heterocyclic synthesis . They are extensively used as reactants where the carbonyl and the cyano functions of these compounds enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
Mode of Action
It’s known that cyanoacetamide derivatives can take part in a variety of condensation and substitution reactions due to the active hydrogen on c-2 of these compounds . This suggests that 2-Cyano-2-methylbutanamide may interact with its targets through similar mechanisms.
Biochemical Pathways
It’s worth noting that cyanoacetamide derivatives are key substances in the metabolism of food molecules and in many other biological pathways .
Pharmacokinetics
It’s known that the compound is a powder at room temperature with a melting point of 86-87°c . This suggests that it may have good stability and could potentially be formulated for oral administration.
Action Environment
It’s known that the compound has a storage temperature of room temperature , suggesting that it may be stable under a wide range of environmental conditions.
properties
IUPAC Name |
2-cyano-2-methylbutanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-3-6(2,4-7)5(8)9/h3H2,1-2H3,(H2,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYTSIEFPLLPNDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#N)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-2-methylbutanamide | |
CAS RN |
1314914-46-9 |
Source
|
Record name | 2-cyano-2-methylbutanamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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